molecular formula C22H21N5O2 B2982590 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide CAS No. 895021-78-0

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2982590
CAS No.: 895021-78-0
M. Wt: 387.443
InChI Key: XRWKMKRUCRDLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, a scaffold widely explored in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes. The molecule features a 2,3-dimethylphenyl group at the N1 position of the pyrazolo[3,4-d]pyrimidinone core and an N-(4-methylphenyl)acetamide side chain at the C5 position. These substituents modulate electronic, steric, and solubility properties, influencing pharmacokinetics and target affinity.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-7-9-17(10-8-14)25-20(28)12-26-13-23-21-18(22(26)29)11-24-27(21)19-6-4-5-15(2)16(19)3/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWKMKRUCRDLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine with 4-methylphenylacetyl chloride under basic conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2, a key regulator of the cell cycle. By binding to the active site of CDK2, it prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly effective in cancers that exhibit overactive CDK2 signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound R1 (Pyrazolo Substituent) R2 (Acetamide Substituent) Molecular Formula Molecular Weight Notable Data Reference
Target: 2-[1-(2,3-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide 2,3-Dimethylphenyl 4-Methylphenyl C24H23N5O2 425.5 N/A N/A
N-[1-(3,4-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide 3,4-Dimethylphenyl 4-Methoxyphenyl C22H21N5O3 403.4 SMILES: COc1ccc(CC(=O)N...)
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-Fluorophenyl 2-(Trifluoromethyl)phenyl C20H14F4N6O2 446.4 ChemSpider ID: 32729738
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide 4-Methylbenzyl 2,4-Dichlorophenoxy C25H23Cl2N5O3 520.4 CAS: 921898-36-4
2-(1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 2,4-Dimethylphenyl 4-(Trifluoromethyl)phenyl C22H18F3N5O2 441.4 SMILES: Cc1ccc(-n2ncc3c(=O)...
Example 83 (): 5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivative 4-(Dimethylamino)-3-fluoro-4-isopropoxyphenyl Ethyl linker to chromenone C31H28F2N6O3 571.2 Mass: 571.1988 (M++1)

Key Observations:

The 4-methoxyphenyl group () introduces polarity via the methoxy oxygen, which may improve solubility compared to the target’s 4-methylphenyl .

Steric and Electronic Modulation: 2,3-Dimethylphenyl (target) vs. Fluorine and trifluoromethyl groups () provide electron-withdrawing effects, stabilizing aromatic rings and influencing hydrogen-bonding interactions with targets .

Synthetic Accessibility :

  • Many analogs (e.g., ) are synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions, suggesting the target compound can be prepared using similar methodologies .

Research Findings and Implications

  • Structural Diversity: The pyrazolo[3,4-d]pyrimidinone core tolerates diverse substitutions (e.g., alkyl, aryl, halogenated groups), enabling fine-tuning for specific applications.
  • Pharmacological Potential: Compounds like Example 83 () with chromenone moieties demonstrate enhanced molecular weights and complexity, often associated with kinase inhibition .
  • Unmet Needs: Limited data on the target compound’s biological activity highlight opportunities for in vitro screening against cancer cell lines or viral proteases, leveraging structural insights from analogs.

Biological Activity

The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide , also referenced by its CAS number 894992-65-5 , belongs to a class of pyrazolopyrimidine derivatives known for their diverse and significant biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N5O4C_{23}H_{21}N_{5}O_{4} with a molecular weight of 431.4 g/mol . The structure features a pyrazolo[3,4-d]pyrimidine core, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O₄
Molecular Weight431.4 g/mol
CAS Number894992-65-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives. For instance, compounds similar to our target compound have exhibited broad-spectrum anticancer activity against various cancer cell lines. In vitro testing has shown that these compounds can induce apoptosis and cell cycle arrest at the S phase in leukemia cells. The mechanism involves the activation of caspase pathways and modulation of signaling pathways associated with cell proliferation and survival .

Case Study:
A study evaluated a series of pyrazolopyrimidine derivatives for their anticancer activity against 60 different cancer cell lines. Notably, one derivative demonstrated an IC50 value as low as 0.0034 µM against PI3Kδ, indicating potent activity .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound may exhibit similar effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Research Findings:
In a recent review, several pyrazole compounds were reported to demonstrate significant anti-inflammatory activity with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example, certain derivatives showed IC50 values ranging from 57.24 to 69.15 μg/mL , indicating their potential as effective anti-inflammatory agents .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, pyrazolo[3,4-d]pyrimidine derivatives have been studied for various other biological activities:

  • Antibacterial and Antifungal : Some derivatives have shown promising antibacterial and antifungal activities.
  • Neuroprotective Properties : Certain compounds within this class have been noted for their ability to protect neuronal cells from damage.
  • Antioxidant Activity : Pyrazoles are known to exhibit antioxidant properties that can mitigate oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide, and how can reaction yields be improved?

  • Methodological Answer : The compound’s synthesis likely involves condensation of pyrazolo[3,4-d]pyrimidin-4-one intermediates with substituted α-chloroacetamides under reflux conditions. Evidence from analogous pyrazolo-pyrimidine derivatives suggests using polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency . Reaction optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent ratio, and stoichiometry. Statistical methods (e.g., factorial design) reduce trial-and-error experimentation, as highlighted in studies on reaction optimization .

Q. How can structural confirmation of this compound be validated, and what analytical techniques are recommended?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Assign peaks by comparing with structurally similar pyrazolo-pyrimidine derivatives (e.g., shifts for pyrimidin-4-one carbonyl at ~160-165 ppm in 13C NMR) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray crystallography : Resolve ambiguity in substituent positions (e.g., 2,3-dimethylphenyl orientation) using single-crystal diffraction, as demonstrated for pyrazolo-pyrimidine analogs .

Q. What are the critical purity thresholds for this compound in biological assays, and how can impurities be minimized?

  • Methodological Answer : Aim for ≥95% purity (HPLC/UV at 254 nm). Impurities often arise from incomplete substitution at the pyrimidin-4-one core or residual solvents. Recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns can improve purity. Residual solvent analysis (e.g., GC-MS) should align with ICH guidelines, as noted in pharmacopeial standards .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets, and what software tools are validated for such studies?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) can model interactions with kinase ATP-binding pockets. Parameterize the compound using quantum mechanical calculations (e.g., Gaussian09 at B3LYP/6-31G* level) to derive partial charges. Validate predictions with experimental IC₅₀ values from kinase inhibition assays, referencing protocols for pyrazolo-pyrimidine analogs .

Q. What strategies resolve contradictions in SAR data for pyrazolo-pyrimidine derivatives, particularly when substituent effects diverge from expected trends?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from analogs (e.g., 4-methylphenyl vs. 4-fluorophenyl substitutions) to identify outlier results.
  • Free-Wilson analysis : Deconstruct substituent contributions to activity, isolating steric/electronic effects.
  • Crystallographic studies : Resolve conformational ambiguities (e.g., substituent-induced torsional strain) that may explain divergent SAR .

Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of novel derivatives with sulfone or phosphonate moieties?

  • Methodological Answer : Use density functional theory (DFT) to model transition states for sulfonation or phosphorylation reactions. Identify low-energy pathways using nudged elastic band (NEB) algorithms. Experimental validation via in situ FTIR or LC-MS monitors intermediate formation, aligning with ICReDD’s computational-experimental feedback loop approach .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in biological activity data?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to correlate variability with synthesis parameters (e.g., reaction time, purity). Control charts (Shewhart charts) track critical quality attributes (CQAs) like enantiomeric excess or crystallinity. Reference ISO 5725 for interlaboratory reproducibility studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.